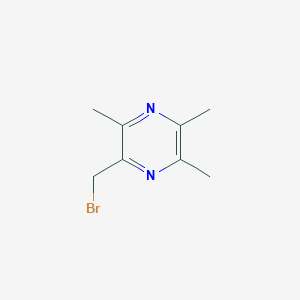

![molecular formula C14H13NOS B1282969 3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 40312-29-6](/img/structure/B1282969.png)

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

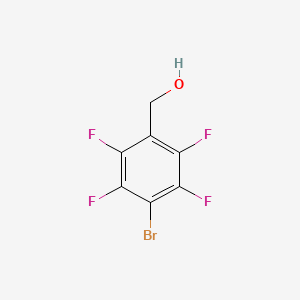

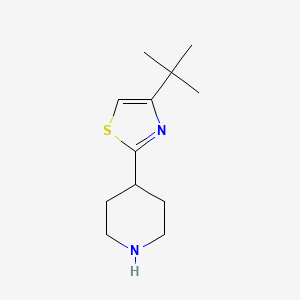

The compound "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is a derivative of the benzo[b]thiophene family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

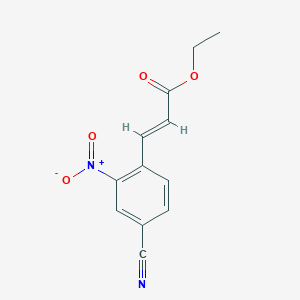

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves Friedel-Crafts aroylation, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These compounds were synthesized with the aim of creating nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than existing compounds. The synthesis involved aroylation of O-protected 2-arylbenzo[b]thiophene nuclei followed by deprotection. Although the specific synthesis of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is not detailed, similar synthetic strategies may be applicable.

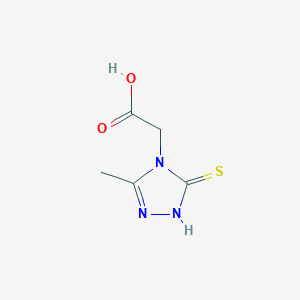

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of basic side chains containing cyclic moieties in the structure was found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The molecular structure of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" likely plays a significant role in its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

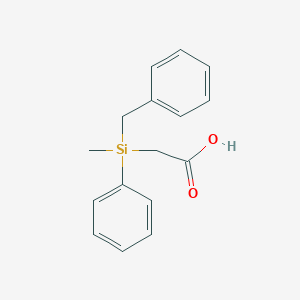

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect solubility, as seen with the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . The presence of specific functional groups can also impact the compound's reactivity and interaction with biological targets, as demonstrated by the structure-activity relationship studies of antiestrogens . The vibrational and quantum chemical investigation of related compounds, such as 1-benzoyl-4-phenyl-3-thiosemicarbazide, provides insights into the molecular properties and confirms structural changes upon cyclization .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been studied for its role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which have potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega et al., 1990).

- It's also key in the synthesis of organic ligands, showing versatility in chemical reactions with aminoheteroaryls, lamotrigine, and other compounds (Kabirifard et al., 2020).

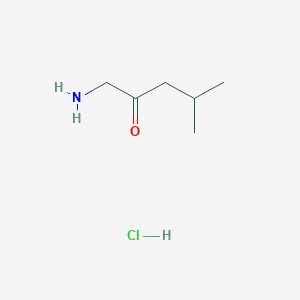

Medicinal Chemistry and Pharmacology

- The compound has been a focus in the field of medicinal chemistry. For example, derivatives of this compound have been evaluated as allosteric modulators of the A1 adenosine receptor, revealing its potential in modulating receptor activities (Tranberg et al., 2002).

- It's also been used in the synthesis of heterocyclic compounds with anticonvulsant, behavioral, and CNS antidepressant activities, highlighting its potential in developing new therapeutic agents (El-Sharkawy, 2012).

Material Science and Organic Chemistry

- In material science, it's been utilized in the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating its applicability in developing new materials (Baldwin et al., 2008).

- The compound also finds use in photochemical reactions, where it's involved in the synthesis of various photoreactive compounds, indicative of its utility in advanced organic synthesis (Nishio et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14-12(10-7-4-8-11(10)17-14)13(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOVYNKDBMOAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557854 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

CAS RN |

40312-29-6 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.